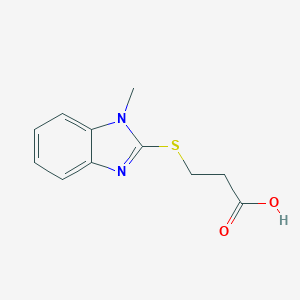

3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Descripción general

Descripción

3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological and pharmacological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid typically involves the reaction of 1-methyl-1H-benzimidazole-2-thiol with 3-bromopropionic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of the benzimidazole attacks the bromine atom of 3-bromopropionic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

Substitution: The propionic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Esters and amides of the propionic acid moiety.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid serves as a building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that may exhibit unique properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Benzimidazole derivatives are known to modulate enzymatic activities and receptor functions, suggesting that this compound may affect various biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological properties , including:

- Antimicrobial Activity: Preliminary studies indicate that it may possess significant antimicrobial properties against various pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 0.3125 mg/mL to 0.625 mg/mL.

- Anticancer Potential: Research has shown that similar benzimidazole derivatives exhibit cytotoxic effects against cancer cell lines such as A375 (melanoma) and MCF-7 (breast cancer), with IC50 values indicating potent antiproliferative activity.

Industry

In industrial applications, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical structure enhances its reactivity and solubility, making it valuable for diverse applications .

In Vitro Studies on Antimicrobial Activity

A study assessed the antimicrobial effects of benzimidazole derivatives, including those structurally similar to this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.

Anticancer Activity Assessment

Research focused on the antiproliferative effects of imidazole and benzimidazole analogs revealed significant cytotoxicity against melanoma and breast cancer cell lines. The study highlighted structure-activity relationships that could guide future drug development efforts.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of benzimidazole derivatives to proteins involved in cancer progression. These studies provide insights into potential mechanisms through which these compounds exert their biological effects.

Mecanismo De Acción

The mechanism of action of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of naturally occurring nucleotides, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.

4-(1H-benzo[d]imidazol-2-yl)aniline: Contains a benzimidazole ring but with an aniline group.

2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid: Another benzimidazole derivative with a benzoic acid moiety.

Uniqueness

3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propionic acid moiety enhances its solubility and reactivity, making it a valuable compound for various applications.

Actividad Biológica

3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C11H12N2O2S

- Molecular Weight: Approximately 236.29 g/mol

- Structure: The compound features a benzimidazole ring with a sulfanyl group attached to a propionic acid moiety.

The precise biological targets of this compound are not fully elucidated. However, derivatives of benzimidazole are known to interact with various biological macromolecules, affecting enzymatic activity and receptor functions. Potential mechanisms include:

- Enzyme Inhibition: Interactions with enzymes may lead to inhibition or modulation of their activity.

- Receptor Modulation: The compound may influence receptor functions, altering cellular responses.

These interactions suggest that the compound could affect multiple biochemical pathways, which warrants further investigation.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.3125 mg/mL |

| Salmonella typhi | 0.3125 mg/mL |

| Escherichia coli | 0.625 mg/mL |

| Candida albicans | 0.3125 mg/mL |

These findings suggest that this compound may possess similar antimicrobial properties, making it a candidate for further exploration in treating infections caused by these pathogens .

Anticancer Potential

Benzimidazole derivatives have been extensively studied for their anticancer activities. Compounds with similar structures have shown promising results in inhibiting the growth of various cancer cell lines. For example:

- Cell Lines Tested: A375 (melanoma), MCF-7 (breast), HeLa (cervical), and Jurkat (leukemia).

- IC50 Values: Some compounds exhibited IC50 values as low as 16.1 µM against specific cancer cell lines, indicating potent antiproliferative effects .

Case Studies and Research Findings

-

In Vitro Studies on Antimicrobial Activity:

A study evaluated the antimicrobial effects of various benzimidazole derivatives, including those structurally similar to this compound. Results indicated strong activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent . -

Anticancer Activity Assessment:

Research focused on the antiproliferative effects of imidazole and benzimidazole analogs revealed significant cytotoxicity against melanoma and breast cancer cell lines. The study highlighted structure-activity relationships that could guide future drug development efforts . -

Molecular Docking Studies:

Molecular docking simulations have been conducted to predict the binding affinity of benzimidazole derivatives to specific proteins involved in cancer progression, such as thymidylate kinase in Staphylococcus aureus. These studies provide insights into the potential mechanisms through which these compounds exert their biological effects .

Propiedades

IUPAC Name |

3-(1-methylbenzimidazol-2-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-13-9-5-3-2-4-8(9)12-11(13)16-7-6-10(14)15/h2-5H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQYCXQYJMKVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352182 | |

| Record name | 3-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342013-63-2 | |

| Record name | 3-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.